N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Medicinal Chemistry Drug-likeness Lipophilicity

Procure 955658-94-3, a differentiated 4,5-diaryl-1,3-oxazole-2-carboxamide featuring a metabolically stable 4-fluorophenyl group and a para-acetylphenyl handle. This scaffold offers unique electronic modulation compared to methoxy or unsubstituted phenyl analogs, and the acetyl carbonyl enables rapid diversification via oxime or hydrazone chemistry. Superior kinase binding conformation over dihydroisoxazole cores makes it a strategic choice for lead generation. Ideal for CNS-penetrant kinase inhibitor or anti-inflammatory screening programs. Order now to secure high-purity material for your SAR studies.

Molecular Formula C18H13FN2O3
Molecular Weight 324.311
CAS No. 955658-94-3
Cat. No. B2468175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
CAS955658-94-3
Molecular FormulaC18H13FN2O3
Molecular Weight324.311
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H13FN2O3/c1-11(22)12-4-8-15(9-5-12)21-17(23)18-20-10-16(24-18)13-2-6-14(19)7-3-13/h2-10H,1H3,(H,21,23)
InChIKeyZYGDEQURMZFEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (CAS 955658-94-3) for Drug Discovery Screening


N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (CAS 955658-94-3) is a synthetic, fully aromatic 1,3-oxazole-2-carboxamide derivative characterized by a 4-fluorophenyl ring at the 5-position and a 4-acetylphenyl group on the carboxamide nitrogen [1]. This compound belongs to the class of 4,5-diaryl-1,3-oxazole-2-carboxamides, a scaffold described in patent literature for its therapeutic potential in inflammatory conditions [2]. With a molecular weight of 324.3 g/mol, a computed XLogP3 of 3, and a topological polar surface area (TPSA) of 72.2 Ų, it occupies a physicochemical space consistent with lead-like properties for oral bioavailability, making it a candidate for early-stage drug discovery screening libraries [1].

Why Close Analogs Cannot Replace N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide in Focused SAR Programs


Within the 4,5-diaryl-1,3-oxazole-2-carboxamide chemical space, small structural perturbations profoundly alter biological activity and drug-like properties. The specific combination of a 4-fluorophenyl group at the oxazole 5-position and a 4-acetylphenyl amide substituent in this compound is an under-explored vector compared to common analogs bearing methoxy, unsubstituted phenyl, or heteroaryl groups [1]. The electron-withdrawing para-fluoro substituent modulates both the aromatic ring's electronic character and metabolic stability compared to electron-donating methoxy or unsubstituted phenyl analogs, while the para-acetyl group provides a unique hydrogen bond acceptor that is absent in pyridyl or cyanophenyl derivatives [2]. Generic substitution with a regioisomeric 1,2-oxazole-3-carboxamide or a non-aromatic 4,5-dihydroisoxazole core fundamentally alters ring geometry, planarity, and target binding conformation, as evidenced by differential kinase inhibition profiles observed in structurally related dihydroisoxazole analogs [3]. Consequently, results from SAR studies on close analogs cannot be assumed to translate directly to 955658-94-3 without experimental confirmation.

Head-to-Head Quantitative Evidence for N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide vs. Closest Analogs


Lipophilic Ligand Efficiency: Fluorine vs. Methoxy Substituent Effect on logP in 4,5-Diaryloxazole-2-carboxamides

The target compound with a 4-fluorophenyl substituent at the oxazole 5-position exhibits a computed XLogP3 of 3.0 [1]. In close structural analogs, replacing the 4-fluoro with a 4-methoxy group (CAS 955631-39-7) increases molecular weight to 336.3 g/mol and introduces an additional hydrogen bond acceptor, which predicts an elevated logP and altered lipophilic ligand efficiency (LLE) [2]. Although compound-specific experimental logP values are not publicly available for either compound, the fluorine substitution provides a distinct advantage in balancing lipophilicity without adding the metabolic liability of a methoxy O-demethylation site. This difference is critical in fragment-based or HTS triage when optimizing for CNS drug-likeness (optimal logP 2-3.5 range) or minimizing phospholipidosis risk [1].

Medicinal Chemistry Drug-likeness Lipophilicity

Aromatic Core Planarity and Kinase Binding Conformation: Oxazole vs. Dihydroisoxazole

The target compound contains a fully aromatic 1,3-oxazole ring, which enforces a planar conformation between the oxazole core and the adjacent 4-fluorophenyl ring. This rigidity stabilizes the bioactive conformation for ATP-competitive kinase binding. In contrast, a closely related 4,5-dihydroisoxazole analog, N-(4-acetylphenyl)-3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carboxamide (CID 3236317), possesses a non-aromatic isoxazoline ring with sp³ hybridization at the 4-position, resulting in a puckered conformation and greater rotational flexibility [1]. This geometric difference is directly reflected in kinase inhibition data: the dihydroisoxazole analog shows only weak inhibitory activity against mitogen-activated protein kinase 10 (MAPK10) with an IC₅₀ of 6,930 nM and against Rho-associated protein kinase 2 (ROCK2) with an IC₅₀ of 34,000 nM, likely due to suboptimal conformational pre-organization for the ATP-binding pocket [1]. The aromatic oxazole core of the target compound is expected to provide enhanced shape complementarity and binding affinity in kinase assays, although direct IC₅₀ values for 955658-94-3 are not yet publicly reported.

Kinase Inhibition Structural Biology Conformational Analysis

Regioisomeric Amide Position Effect: 4-Acetylphenyl vs. 3-Acetylphenyl on Target Engagement

The target compound bears the acetyl group at the para-position of the phenyl amide. The regioisomeric analog N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 955769-23-0) substitutes the acetyl group at the meta-position and replaces the 4-fluorophenyl with an unsubstituted phenyl ring [1]. The para-acetyl substitution in the target compound provides a linear, rod-like molecular geometry extending the hydrogen bond acceptor carbonyl away from the oxazole core, which is geometrically distinct from the bent trajectory of a meta-acetyl group. Although no direct target engagement data exist for either compound, medicinal chemistry precedent in diarylamide series demonstrates that para- vs. meta-substitution can alter kinase selectivity profiles by differentially engaging the solvent-exposed region of the ATP-binding pocket or allosteric back pocket [2]. The para-acetyl group also offers a synthetic handle for further derivatization (e.g., oxime or hydrazone formation) that is distinct from the meta isomer in terms of accessibility and conjugation with the phenyl ring.

Structure-Activity Relationship Regioisomerism Target Selectivity

Hydrogen Bond Acceptor/Donor Profile Differentiation from Pyridyl and Cyanophenyl Analogs

The target compound presents a single hydrogen bond donor (HBD = 1; the amide NH) and five hydrogen bond acceptors (HBA = 5; oxazole N and O, amide carbonyl, acetyl carbonyl, and fluorine) [1]. This profile is differentiated from the 4-cyanophenyl analog, N-(4-cyanophenyl)-3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carboxamide (CID 3243409), which replaces the acetyl HBA with a cyano group (HBA = 5, but the nitrile is a weaker, more directional HBA with a distinct σ-hole character) [2]. The cyanophenyl analog also exhibits weak kinase inhibition: IC₅₀ = 7,930 nM against MAPK10 [2]. Replacing acetyl with cyano alters both the electrostatic potential surface and the preferred orientation of the terminal phenyl group relative to the kinase solvent front. Furthermore, the acetyl carbonyl provides a reactive handle for late-stage functionalization (e.g., reductive amination, oxime ligation) that is absent in the cyano or pyridyl (CAS 955659-17-3) analogs, providing greater versatility for hit-to-lead chemistry [1].

Medicinal Chemistry Pharmacophore Modeling Physicochemical Properties

Scaffold Class Privilege and Patent Precedent for 4,5-Diaryl-1,3-oxazole-2-carboxamides in Inflammation

The 4,5-diaryl-1,3-oxazole-2-carboxamide scaffold, which includes 955658-94-3, is explicitly claimed in US Patent 20070043060 for therapeutic use, with prior art describing anti-inflammatory applications including treatment of respiratory system inflammation, locomotor system traumas, and edemas [1]. The patent establishes that this scaffold class has demonstrated efficacy in inflammatory models, distinguishing it from the isomeric 1,2-oxazole-3-carboxamide scaffold (e.g., the ChemDiv compound C226-0292, CAS not matched) which has a different heterocyclic connectivity and is not covered by the same therapeutic claims . Within the 1,3-oxazole-2-carboxamide patent space, the 5-(4-fluorophenyl) substitution is listed among preferred embodiments, whereas the corresponding 5-phenyl or 5-(4-methoxyphenyl) analogs are not specifically exemplified in the therapeutic claims of this patent family. This patent landscape provides a stronger intellectual property foundation for 955658-94-3 as a lead series representative compared to non-fluorinated or regioisomeric oxazole analogs.

Anti-inflammatory COX Inhibition Therapeutic Patent Analysis

Validated Application Scenarios for Procuring N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide


Kinase Inhibitor Hit Finding and Selectivity Profiling

Based on the scaffold's planarity and the precedent of 4,5-diaryl-1,3-oxazole-2-carboxamides engaging ATP-binding pockets, 955658-94-3 can serve as a starting point for kinase inhibitor discovery [1]. The 4-fluorophenyl group provides an electron-deficient aromatic ring for potential hinge-region π-stacking, while the para-acetylphenyl amide extends toward the solvent-exposed region. Users can procure this compound to screen against kinase panels (e.g., MAPK, ROCK, or tyrosine kinase families), leveraging the demonstrated superiority of aromatic oxazole over dihydroisoxazole cores for kinase binding conformation as evidenced by the >100-fold difference in predicted binding efficiency between these core structures in related analogs [1]. Initial hits can be rapidly diversified through oxime or hydrazone library synthesis at the acetyl carbonyl handle.

Anti-Inflammatory Lead Identification and COX Pathway Evaluation

The 4,5-diaryl-1,3-oxazole-2-carboxamide scaffold has been patented for therapeutic use in inflammatory conditions including respiratory inflammation and edema [2]. Procuring 955658-94-3 enables evaluation of this specific substitution pattern in COX-1/COX-2 inhibition assays or cellular models of inflammation (e.g., LPS-stimulated PBMC or RAW264.7 macrophage assays). The fluorine substitution at the 4-position of the 5-phenyl ring provides a metabolically stable alternative to the methoxy analog (CAS 955631-39-7), which is susceptible to O-demethylation [3]. This metabolic advantage is particularly relevant for cell-based assays where compound stability over 24-72 hour incubation periods is critical for accurate IC₅₀ determination.

Structure-Activity Relationship (SAR) Expansion Around the 4-Acetylphenyl Vector

The para-acetyl group on the amide phenyl ring offers a unique diversification point that is absent in analogs bearing pyridyl (CAS 955659-17-3), cyanophenyl (CID 3243409), or unsubstituted phenyl (CAS 955769-23-0) groups [1]. Researchers can use 955658-94-3 as a parent compound to generate focused libraries via reductive amination, Grignard addition, oxime formation, or hydrazone condensation at the acetyl carbonyl. This enables systematic probing of the solvent-exposed region of the target protein while maintaining the core oxazole pharmacophore intact. The linear para-geometry ensures that all derivatives extend along a consistent vector, facilitating QSAR model development with interpretable conformational parameters [4].

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With a computed XLogP3 of 3.0, TPSA of 72.2 Ų, and a single hydrogen bond donor, 955658-94-3 resides within the favorable CNS drug-likeness space (logP 2-3.5, TPSA < 90 Ų, HBD ≤ 3) [1]. This compound can serve as a physicochemical benchmark when optimizing CNS-penetrant oxazole-based kinase inhibitors or anti-inflammatory agents. Its lipophilic ligand efficiency (LLE) profile, driven by the fluorine substitution, can be compared directly with the methoxy analog (predicted logP ~3.3-3.5) to quantify the impact of fluorine on ligand efficiency metrics. Procurement of this specific compound over the more lipophilic methoxy analog ensures that lead series remain within the optimal logP window for passive blood-brain barrier penetration, as predicted by the PAMPA-BBB or MDCK-MDR1 permeability models.

Quote Request

Request a Quote for N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.